molecular formula C14H17NO B11892833 2-(Azepan-2-ylidene)-1-phenylethan-1-one CAS No. 64944-51-0

2-(Azepan-2-ylidene)-1-phenylethan-1-one

Katalognummer: B11892833
CAS-Nummer: 64944-51-0
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: POCGQHMTIWSSTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(AZEPAN-2-YLIDENE)-1-PHENYLETHANONE: is a chemical compound characterized by the presence of an azepane ring and a phenylethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(AZEPAN-2-YLIDENE)-1-PHENYLETHANONE typically involves the reaction of azepane with phenylethanone under specific conditions. One common method involves the use of a base catalyst to facilitate the formation of the azepane ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and minimizes the risk of contamination .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(AZEPAN-2-YLIDENE)-1-PHENYLETHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2-(AZEPAN-2-YLIDENE)-1-PHENYLETHANONE is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: In the field of medicine, 2-(AZEPAN-2-YLIDENE)-1-PHENYLETHANONE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Wirkmechanismus

The mechanism of action of 2-(AZEPAN-2-YLIDENE)-1-PHENYLETHANONE involves its interaction with specific molecular targets. The azepane ring and phenylethanone group can engage in various binding interactions with enzymes, receptors, or other proteins. These interactions can modulate the activity of the target molecules, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(AZEPAN-2-YLIDENE)-1-PHENYLETHANONE is unique due to its specific combination of the azepane ring and phenylethanone group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

64944-51-0

Molekularformel

C14H17NO

Molekulargewicht

215.29 g/mol

IUPAC-Name

2-(azepan-2-ylidene)-1-phenylethanone

InChI

InChI=1S/C14H17NO/c16-14(12-7-3-1-4-8-12)11-13-9-5-2-6-10-15-13/h1,3-4,7-8,11,15H,2,5-6,9-10H2

InChI-Schlüssel

POCGQHMTIWSSTE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC(=O)C2=CC=CC=C2)NCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.